molecular formula C14H9BrN2OS B12611594 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone CAS No. 914644-35-2

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone

Cat. No.: B12611594
CAS No.: 914644-35-2
M. Wt: 333.20 g/mol
InChI Key: GVSLKBHPYXGRDZ-UHFFFAOYSA-N
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Description

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core fused with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in DMF at 50°C. This is followed by the addition of an α-halocarbonyl compound and subsequent heating in formamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action for (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of UCH-L1 by binding to its active site, thereby interfering with its normal function . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone is unique due to the presence of the 4-bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

CAS No.

914644-35-2

Molecular Formula

C14H9BrN2OS

Molecular Weight

333.20 g/mol

IUPAC Name

(2-aminothieno[2,3-c]pyridin-3-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C14H9BrN2OS/c15-9-3-1-8(2-4-9)13(18)12-10-5-6-17-7-11(10)19-14(12)16/h1-7H,16H2

InChI Key

GVSLKBHPYXGRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Br

Origin of Product

United States

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